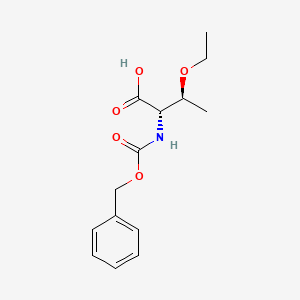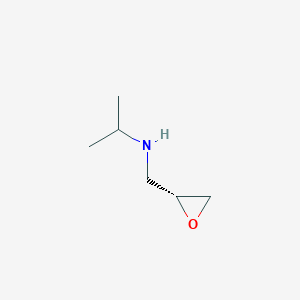![molecular formula C26H24N8OS B13404942 N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine](/img/structure/B13404942.png)
N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound contains thiazole, triazole, and quinazoline rings, making it a unique and potentially valuable molecule in various fields of scientific research.
Méthodes De Préparation
The synthesis of N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine involves multiple steps, each requiring specific reagents and conditions. Common methods for synthesizing similar heterocyclic compounds include the Debus-Radziszewski synthesis, Wallach synthesis, and the use of alpha halo-ketones . These methods often involve cyclization reactions, where linear molecules are transformed into ring structures under the influence of catalysts and specific reaction conditions.
Analyse Des Réactions Chimiques
N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine can undergo various chemical reactions, including oxidation, reduction, and substitution. The thiazole ring, for instance, is known for its ability to participate in electrophilic substitution reactions due to the presence of electron-donating sulfur and nitrogen atoms . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology and medicine, compounds containing thiazole and triazole rings have been studied for their potential antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine makes it a promising candidate for drug development and other therapeutic applications.
Mécanisme D'action
The mechanism of action of N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine involves its interaction with specific molecular targets and pathways within biological systems. The thiazole and triazole rings can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . These interactions can lead to various physiological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine can be compared to other heterocyclic compounds containing thiazole and triazole rings. Similar compounds include 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines . These compounds share structural similarities but differ in their specific ring fusion patterns and substituents, which can lead to differences in their chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C26H24N8OS |
|---|---|
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
6-N-(4,4-dimethyl-5H-1,3-thiazol-2-yl)-4-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazoline-4,6-diamine |
InChI |
InChI=1S/C26H24N8OS/c1-16-10-17(5-7-22(16)35-19-8-9-34-23(12-19)28-15-30-34)31-24-20-11-18(4-6-21(20)27-14-29-24)32-25-33-26(2,3)13-36-25/h4-12,14-15H,13H2,1-3H3,(H,32,33)(H,27,29,31) |
Clé InChI |
DUGZMKCYSGAVKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)NC4=NC(CS4)(C)C)OC5=CC6=NC=NN6C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[5-[(Dimethylamino)carbony pyrrolidinyl] thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (4-nitrophenyl)methyl ester](/img/structure/B13404860.png)
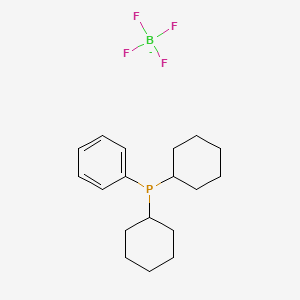
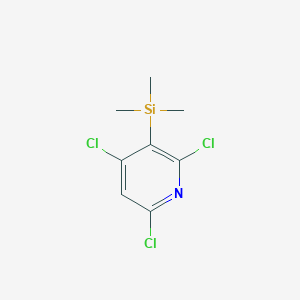
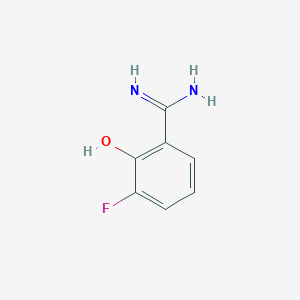
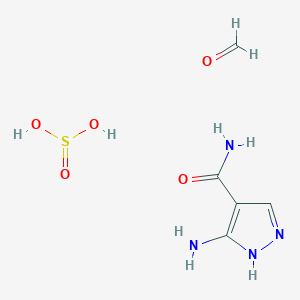
![5-[[(2-Hydroxyethoxy)methyl]amino]-2-amino-2,3-dihydro-4H-imidazol-4-one](/img/structure/B13404873.png)
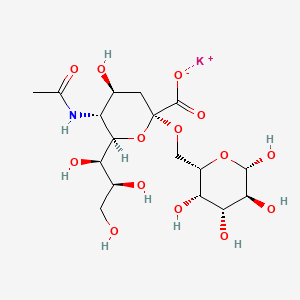
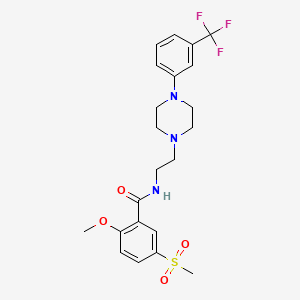
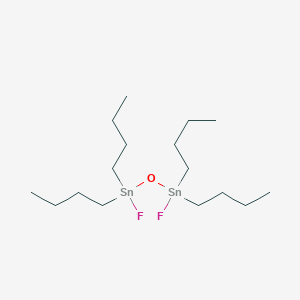
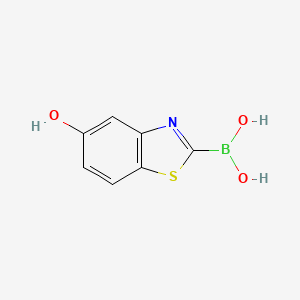
![1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene](/img/structure/B13404908.png)
![8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one](/img/structure/B13404910.png)
